Hexacosanoic-12,12,13,13-d4 acid
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Overview
Description
Hexacosanoic acid-d4-1, also known as 12,12,13,13-tetradeuteriohexacosanoic acid, is a deuterium-labeled version of hexacosanoic acid. Hexacosanoic acid is a long-chain fatty acid with 26 carbon atoms. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and the pharmacokinetics of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacosanoic acid-d4-1 typically involves the deuteration of hexacosanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of hexacosanoic acid-d4-1 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexacosanoic acid-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert hexacosanoic acid-d4-1 to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexacosanoic acid-d4-1 has several applications in scientific research:
Chemistry: Used as a tracer in the study of fatty acid metabolism and synthesis.
Biology: Helps in understanding the role of long-chain fatty acids in cellular processes.
Medicine: Investigated for its potential role in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the development of stable isotope-labeled compounds for analytical purposes.
Mechanism of Action
The mechanism of action of hexacosanoic acid-d4-1 involves its incorporation into metabolic pathways where it mimics the behavior of natural hexacosanoic acid. The deuterium atoms provide a unique signature that allows researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating the metabolic pathways and identifying potential targets for therapeutic intervention.
Comparison with Similar Compounds
Hexacosanoic acid-d4-1 is unique due to its deuterium labeling, which distinguishes it from other long-chain fatty acids. Similar compounds include:
Hexacosanoic acid: The non-deuterated version.
Octacosanoic acid: A long-chain fatty acid with 28 carbon atoms.
Tetracosanoic acid: A long-chain fatty acid with 24 carbon atoms.
The deuterium labeling in hexacosanoic acid-d4-1 provides enhanced stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C26H52O2 |
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Molecular Weight |
400.7 g/mol |
IUPAC Name |
12,12,13,13-tetradeuteriohexacosanoic acid |
InChI |
InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)/i14D2,15D2 |
InChI Key |
XMHIUKTWLZUKEX-QZPARXMSSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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